

# Aspartame's Carcinogenic Potential: A Comparative Review of Key Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Aspartame |
| Cat. No.:      | B1666099  |

[Get Quote](#)

A comprehensive analysis of the evidence from animal and human studies on the controversial artificial sweetener, **aspartame**, reveals conflicting findings regarding its potential to cause cancer. While some studies, notably from the Ramazzini Institute, have reported an increased incidence of certain cancers in rodents, large-scale human cohort studies and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have largely concluded that **aspartame** is safe at current acceptable daily intake levels.

This guide provides a detailed comparison of the pivotal studies that have shaped the ongoing debate surrounding **aspartame**'s safety. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of the existing evidence, including experimental methodologies and quantitative data.

## Executive Summary of Findings

The carcinogenicity of **aspartame** has been a subject of scientific debate for decades. The controversy was reignited in July 2023 when the International Agency for Research on Cancer (IARC), a branch of the World Health Organization (WHO), classified **aspartame** as "possibly carcinogenic to humans" (Group 2B).<sup>[1][2]</sup> This classification was primarily based on limited evidence from human studies suggesting a potential link to hepatocellular carcinoma (a type of liver cancer).<sup>[1][3]</sup>

However, another WHO committee, the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which assesses the risk of food additives, reaffirmed the acceptable daily intake (ADI)

of 40 mg/kg body weight per day, concluding that the evidence of a link between **aspartame** consumption and cancer in humans is not convincing.<sup>[1]</sup> This discrepancy highlights the complexity of interpreting the available scientific data.

This review delves into the key studies that have contributed to this debate, focusing on the influential animal studies conducted by the Ramazzini Institute and the large-scale human epidemiological study, the NutriNet-Santé cohort.

## Comparative Analysis of Key Studies

### Animal Studies: The Ramazzini Institute Findings

The Ramazzini Institute (RI) in Italy has conducted a series of long-term carcinogenicity bioassays on **aspartame** in rats and mice, the results of which have been a cornerstone of the argument for its potential carcinogenicity.

#### Key Findings:

The RI studies reported a statistically significant, dose-related increase in the incidence of several types of malignant tumors in both rats and mice exposed to **aspartame** over their lifetimes.

- In Sprague-Dawley rats:
  - Increased incidence of lymphomas and leukemias in both males and females.
  - Increased incidence of transitional cell carcinomas of the renal pelvis and ureter in females.
  - Increased incidence of malignant schwannomas of peripheral nerves in males.
  - A 2021 re-evaluation of the hematopoietic and lymphoid tissue tumors from the RI studies, using modern diagnostic criteria and immunohistochemical analysis, confirmed the original diagnoses of malignancy in 92.3% of cases.
- In Swiss mice (prenatal exposure):
  - Significant dose-related increase in hepatocellular carcinomas in males.

- Significant dose-related increase in alveolar/bronchiolar carcinomas in males.

Data Presentation: Ramazzini Institute Rat Study (Soffritti et al., 2006)

| Aspartame Dose (ppm in feed) | Number of Animals (Male) | Animals with Lymphomas/Leukemias (Male) | Incidence (%) (Male) | Number of Animals (Female) | Animals with Lymphomas/Leukemias (Female) | Incidence (%) (Female) | Statistical Significance (Female vs. Control) |
|------------------------------|--------------------------|-----------------------------------------|----------------------|----------------------------|-------------------------------------------|------------------------|-----------------------------------------------|
| 0 (Control)                  | 100                      | 8                                       | 8.0                  | 100                        | 12                                        | 12.0                   | -                                             |
| 80                           | 100                      | 12                                      | 12.0                 | 100                        | 19                                        | 19.0                   | NS                                            |
| 400                          | 100                      | 11                                      | 11.0                 | 100                        | 22                                        | 22.0                   | $p \leq 0.05$                                 |
| 2,000                        | 100                      | 14                                      | 14.0                 | 100                        | 24                                        | 24.0                   | $p \leq 0.05$                                 |
| 10,000                       | 100                      | 15                                      | 15.0                 | 100                        | 27                                        | 27.0                   | $p \leq 0.01$                                 |
| 50,000                       | 150                      | 25                                      | 16.7                 | 150                        | 43                                        | 28.7                   | $p \leq 0.01$                                 |
| 100,000                      | 150                      | 28                                      | 18.7                 | 150                        | 47                                        | 31.3                   | $p \leq 0.01$                                 |

NS: Not Significant

Data Presentation: Ramazzini Institute Prenatal Rat Study (Soffritti et al., 2007)

| Aspartame       | Number of Animals (Male) | Animals with Malignant Tumors (Male) | Incidence (%) (Male) | Statistical Significance (Male vs. Control) | Number of Animals (Female) | Animals with Mammmary Cancer (Female) | Incidence (%) (Female) | Statistical Significance (Female vs. Control) |
|-----------------|--------------------------|--------------------------------------|----------------------|---------------------------------------------|----------------------------|---------------------------------------|------------------------|-----------------------------------------------|
| 0<br>(Control ) | 70                       | 13                                   | 18.6                 | -                                           | 95                         | 8                                     | 8.4                    | -                                             |
| 400             | 73                       | 19                                   | 26.0                 | NS                                          | 80                         | 11                                    | 13.8                   | NS                                            |
| 2,000           | 72                       | 26                                   | 36.1                 | p < 0.01                                    | 80                         | 19                                    | 23.8                   | p < 0.05                                      |

NS: Not Significant

## Human Epidemiological Studies: The NutriNet-Santé Cohort

The NutriNet-Santé study is a large, ongoing, web-based prospective cohort study in France that has provided some of the key human data considered by IARC.

### Key Findings:

The study found a statistically significant association between higher consumption of artificial sweeteners, particularly **aspartame** and acesulfame-K, and an increased risk of overall cancer.

- Higher consumers of artificial sweeteners had a 13% higher risk of overall cancer compared to non-consumers.
- Specifically for **aspartame**, higher consumers had a 15% increased risk of overall cancer.
- **Aspartame** consumption was also associated with a 22% increased risk of breast cancer and a 15% increased risk of obesity-related cancers.

Data Presentation: NutriNet-Santé Cohort Study (Debras et al., 2022)

| Exposure Group                                         | Overall Cancer               | Breast Cancer                | Obesity-Related Cancers      |
|--------------------------------------------------------|------------------------------|------------------------------|------------------------------|
| Total Artificial Sweeteners (Higher vs. Non-consumers) | HR: 1.13 (95% CI: 1.03-1.25) | -                            | HR: 1.13 (95% CI: 1.00-1.28) |
| Aspartame (Higher vs. Non-consumers)                   | HR: 1.15 (95% CI: 1.03-1.28) | HR: 1.22 (95% CI: 1.01-1.48) | HR: 1.15 (95% CI: 1.01-1.32) |

HR: Hazard Ratio; 95% CI: 95% Confidence Interval

## Experimental Protocols

### Ramazzini Institute Carcinogenicity Bioassays

Objective: To evaluate the long-term carcinogenicity of **aspartame** in rodents.

Experimental Workflow:





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [whilesciencesleeps.com](https://www.whilesciencesleeps.com) [whilesciencesleeps.com]
- 3. Life-Span Exposure to Low Doses of Aspartame Beginning during Prenatal Life Increases Cancer Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aspartame's Carcinogenic Potential: A Comparative Review of Key Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666099#aspartame-s-carcinogenic-potential-a-comparative-review-of-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)